molecular formula C9H8N2O B1436570 7-methylquinazolin-4(3H)-one CAS No. 75844-40-5

7-methylquinazolin-4(3H)-one

Cat. No. B1436570
Key on ui cas rn: 75844-40-5
M. Wt: 160.17 g/mol
InChI Key: APPHSAIPZPYEGB-UHFFFAOYSA-N
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Patent
US07612075B2

Procedure details

A solution of 2-amino-4-methylbenzoic acid (31.6 g, 206 mmol) in formamide (60 mL) is heated to 130° C. for 1 hour, then at 175° C. for 3 hours. The solution is poured into 500 mL of ice water. The resulting solid is collected by filtration and further dried under reduced pressure. The title compound (26.2 g, 170 mmol) is obtained as a white solid. MS (EI): m/z 159 (M+).
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[CH:12]([NH2:14])=O>>[CH3:11][C:9]1[CH:10]=[C:2]2[C:3]([C:4](=[O:5])[NH:14][CH:12]=[N:1]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
31.6 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)C
Name
Quantity
60 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
further dried under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=CC=C2C(NC=NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 170 mmol
AMOUNT: MASS 26.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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